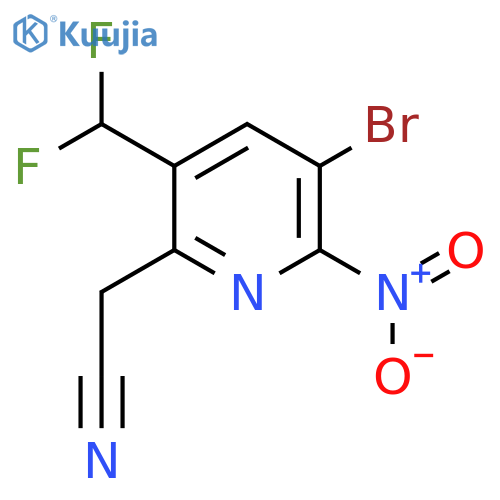

Cas no 1805164-83-3 (3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile)

3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile

-

- インチ: 1S/C8H4BrF2N3O2/c9-5-3-4(7(10)11)6(1-2-12)13-8(5)14(15)16/h3,7H,1H2

- InChIKey: UKYVPVNDFBJREF-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([N+](=O)[O-])N=C(CC#N)C(C(F)F)=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 314

- トポロジー分子極性表面積: 82.5

- 疎水性パラメータ計算基準値(XlogP): 2

3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029055735-1g |

3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile |

1805164-83-3 | 97% | 1g |

$1,504.90 | 2022-04-01 |

3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile 関連文献

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrileに関する追加情報

Introduction to 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile (CAS No. 1805164-83-3)

3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile (CAS No. 1805164-83-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential applications. This compound, featuring a pyridine core substituted with bromine, difluoromethyl, and nitro groups, as well as an acetonitrile moiety at the sixth position, presents a versatile platform for further chemical modifications and functionalization.

The structural motif of 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile makes it an attractive intermediate in the synthesis of various bioactive molecules. The presence of multiple reactive sites—such as the bromine atom for cross-coupling reactions, the nitro group for reduction to amine functionalities, and the difluoromethyl group for enhancing metabolic stability—enables chemists to design complex derivatives with tailored biological activities.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic purposes. Pyridine derivatives, in particular, have been extensively studied due to their prevalence in many pharmacologically active agents. The compound 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile stands out as a promising precursor in this context, offering a scaffold that can be readily modified to explore new pharmacophores.

One of the most compelling aspects of 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile is its utility in constructing more intricate molecular architectures. For instance, the bromine substituent at the 3-position can be readily engaged in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce aryl or alkyl groups. This capability is particularly valuable in medicinal chemistry, where such modifications can fine-tune the binding affinity and selectivity of drug candidates.

The difluoromethyl group is another key feature that contributes to the compound's appeal. Difluorinated moieties are known to improve the pharmacokinetic properties of molecules by enhancing lipophilicity and metabolic stability. This characteristic has been leveraged in the development of numerous drugs that exhibit improved bioavailability and reduced susceptibility to degradation by enzymes. The incorporation of a difluoromethyl group into a drug candidate can thus be a strategic decision aimed at optimizing its therapeutic profile.

The nitro group at the 2-position of 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile provides an additional layer of reactivity. Nitro groups can be reduced to amino groups under mild conditions, allowing for further derivatization. This transformation is particularly useful in generating amine functionalities, which are ubiquitous in biologically active compounds. Moreover, nitro groups can serve as probes in biochemical studies due to their ability to engage in redox reactions.

The acetonitrile moiety at the 6-position adds another dimension to the compound's chemical behavior. Acetonitrile is a polar aprotic solvent that can influence both the electronic properties of adjacent functional groups and the solubility of the molecule in various solvents. This feature can be exploited in synthetic protocols where solvent effects play a critical role in reaction outcomes.

Recent advancements in computational chemistry have also highlighted the potential of 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile as a building block for drug discovery. Molecular modeling studies have demonstrated that modifications at specific positions within this scaffold can lead to compounds with enhanced binding affinity to target proteins. These insights have guided experimental efforts toward optimizing lead structures for further development.

In addition to its pharmaceutical applications, 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile has shown promise in agrochemical research. Pyridine derivatives are widely used as active ingredients in pesticides and herbicides due to their ability to interact with biological targets in pests and weeds. The unique combination of substituents in this compound makes it a valuable candidate for designing novel agrochemicals with improved efficacy and environmental safety.

The synthesis of 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as 2-nitropyridine, bromination followed by selective functionalization at different positions allows for access to this complex molecule. The precise control over regioselectivity is crucial in achieving the desired product without unwanted side reactions.

As research continues to evolve, new methodologies for modifying 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile are being developed. For instance, transition-metal-catalyzed reactions have opened up avenues for introducing diverse functional groups with high precision. These advances are expected to accelerate the discovery process by enabling faster and more efficient synthesis of derivative compounds.

The versatility of 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile also extends to material science applications. Pyridine-based compounds are known for their ability to form coordination complexes with metal ions, which can be exploited in designing functional materials such as catalysts or sensors. The presence of multiple reactive sites on this scaffold allows for tailored interactions with metal centers, leading to materials with specific properties.

In conclusion,3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile (CAS No. 1805164-83-3) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with tailored biological activities and material properties. As research progresses, this compound will undoubtedly continue to play a significant role in advancing chemical innovation and therapeutic development.

1805164-83-3 (3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile) 関連製品

- 1806968-22-8(5-Chloro-2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine)

- 895443-68-2(N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide)

- 2172001-74-8(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidoheptanoic acid)

- 1213612-73-7((2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol)

- 1894462-30-6(1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid)

- 69104-99-0((Trifluoromethoxy)acetic acid methyl ester)

- 2228583-89-7(tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate)

- 851802-79-4(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1446487-82-6(2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester)

- 929973-30-8(N-{(2-Bromophenyl)carbamoylmethyl}-2-chloroacetamide)